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Fggftgarksarkwanq

Cat. No.: B10848717
M. Wt: 1882.1 g/mol
InChI Key: MRPJNGQFWWZSQY-FMCSKRGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fggftgarksarkwanq is a novel research chemical supplied as a high-purity compound for investigative use in controlled laboratory settings. It is intended solely for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use . Products labeled RUO are not subject to the same regulatory evaluations as diagnostics or drugs and are manufactured without the same level of controls, making them unsuitable for clinical procedures . Researchers are responsible for ensuring that all handling and experiments comply with their institution's safety protocols and applicable local regulations. The specific mechanism of action, research applications, and physicochemical properties of this compound are currently areas of active investigation. Preliminary studies suggest potential research value in exploring novel biochemical pathways, but its exact research value and comprehensive profile are yet to be fully characterized. Researchers are encouraged to consult the available literature for the latest findings. Handle this product with appropriate personal protective equipment and dispose of waste in accordance with institutional guidelines for chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C84H128N28O22 B10848717 Fggftgarksarkwanq

Properties

Molecular Formula

C84H128N28O22

Molecular Weight

1882.1 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C84H128N28O22/c1-44(100-66(118)42-99-81(132)68(47(4)114)112-79(130)59(36-49-21-9-6-10-22-49)103-67(119)41-97-65(117)40-98-72(123)52(87)35-48-19-7-5-8-20-48)69(120)104-56(27-17-33-94-83(90)91)73(124)107-55(26-14-16-32-86)76(127)111-62(43-113)80(131)102-45(2)70(121)105-57(28-18-34-95-84(92)93)74(125)106-54(25-13-15-31-85)75(126)110-60(37-50-39-96-53-24-12-11-23-51(50)53)77(128)101-46(3)71(122)109-61(38-64(89)116)78(129)108-58(82(133)134)29-30-63(88)115/h5-12,19-24,39,44-47,52,54-62,68,96,113-114H,13-18,25-38,40-43,85-87H2,1-4H3,(H2,88,115)(H2,89,116)(H,97,117)(H,98,123)(H,99,132)(H,100,118)(H,101,128)(H,102,131)(H,103,119)(H,104,120)(H,105,121)(H,106,125)(H,107,124)(H,108,129)(H,109,122)(H,110,126)(H,111,127)(H,112,130)(H,133,134)(H4,90,91,94)(H4,92,93,95)/t44-,45-,46-,47+,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,68-/m0/s1

InChI Key

MRPJNGQFWWZSQY-FMCSKRGOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=CC=C4)N)O

Origin of Product

United States

Molecular and Structural Characterization of Fggftgarksarkwanq As a Heptadecapeptide Analogue

Receptor Interactions and Binding Dynamics of Fggftgarksarkwanq

Binding Affinity to the Nociceptin (B549756) Opioid Peptide (NOP) Receptor (ORL1)

The endogenous heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ) binds with high affinity to the Nociceptin Opioid Peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. nih.gov This high-affinity interaction is a cornerstone of its biological function and has been extensively characterized through various in vitro studies. The affinity of N/OFQ for the NOP receptor is typically in the nanomolar to subnanomolar range, indicating a very strong and specific interaction.

Methodologies for Receptor Binding Assays in Research

A variety of in vitro methodologies are employed to investigate the binding of ligands like N/OFQ to the NOP receptor. nih.gov These assays are crucial for determining key binding parameters such as the equilibrium dissociation constant (Kd), which is a measure of binding affinity. Common techniques include:

Radioligand Binding Assays: These are the most traditional and widely used methods. labome.com They involve the use of a radioactively labeled form of a ligand to quantify its binding to the receptor. In the context of N/OFQ and the NOP receptor, tritiated ([³H]) or iodinated ([¹²⁵I]) versions of N/OFQ or its analogs are utilized. nih.gov The basic principle involves incubating the radioligand with a preparation of cells or tissues expressing the NOP receptor. After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is measured. Competition binding assays, where a fixed concentration of radioligand competes with varying concentrations of an unlabeled compound (like N/OFQ), are used to determine the binding affinity (Ki) of the unlabeled compound. nih.gov

[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G proteins coupled to the receptor upon ligand binding. nih.gov The NOP receptor is a G protein-coupled receptor (GPCR), and its activation by an agonist like N/OFQ stimulates the binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation and can be used to determine the potency (EC50) and efficacy of the ligand.

Bioluminescence Resonance Energy Transfer (BRET): BRET is a technology used to measure protein-protein interactions in live cells. nih.gov It can be adapted to study the interaction between the NOP receptor and its signaling partners, such as G proteins or β-arrestins, upon ligand binding. This provides insights into the functional selectivity of a ligand.

Calcium Mobilization Assays: In cells engineered to express the NOP receptor and a chimeric G protein that links receptor activation to the release of intracellular calcium, the binding of an agonist can be measured by detecting changes in intracellular calcium concentrations, often using fluorescent dyes. researchgate.net

A summary of common receptor binding assay methodologies is presented in the interactive table below.

Assay TypePrincipleKey Parameters Measured
Radioligand BindingMeasures the direct binding of a radiolabeled ligand to the receptor.Kd (affinity), Bmax (receptor density), Ki (inhibitory constant)
[³⁵S]GTPγS BindingMeasures G protein activation following receptor agonism.EC50 (potency), Emax (efficacy)
BRETMeasures protein-protein interactions (e.g., receptor-G protein).Potency and efficacy of interaction
Calcium MobilizationMeasures intracellular calcium release as a downstream signaling event.EC50 (potency), Emax (efficacy)

Specificity of Interaction with NOP Receptor Versus Classical Opioid Receptors

The remarkable specificity of N/OFQ for the NOP receptor is a key feature of its pharmacology. This selectivity ensures that the physiological effects mediated by the N/OFQ-NOP system are distinct from those regulated by the classical opioid system.

Analysis of Receptor Selectivity Profiles in Research Models

Receptor selectivity is quantitatively assessed in research models by comparing the binding affinity or functional potency of a ligand at its primary target receptor versus other receptors. For N/OFQ, selectivity is typically determined by performing competitive binding assays using cell lines individually expressing the human recombinant NOP, mu, delta, and kappa opioid receptors. The ratio of the binding affinities (Ki values) for the classical opioid receptors to the NOP receptor provides a numerical measure of selectivity. Research has consistently shown that N/OFQ is several thousand-fold more selective for the NOP receptor. nih.gov

Structural Determinants of NOP Receptor Selectivity

The high selectivity of N/OFQ for the NOP receptor is determined by specific amino acid residues in both the ligand and the receptor.

From the ligand perspective, the N-terminal tetrapeptide sequence of N/OFQ, which is Phe-Gly-Gly-Phe, is a critical determinant of its selectivity. mdpi.com This differs from the Tyr-Gly-Gly-Phe motif found in classical opioid peptides. The substitution of phenylalanine for tyrosine at the first position is a key factor in preventing N/OFQ from binding to the classical opioid receptors. mdpi.com

Importance of Peptide Regions for Receptor Recognition

Different regions of the N/OFQ peptide play distinct roles in its interaction with the NOP receptor. Structure-activity relationship (SAR) studies, involving the synthesis and testing of various N/OFQ fragments and analogs, have elucidated the importance of specific peptide regions.

The N-terminal region of N/OFQ is essential for receptor activation. The initial Phe-Gly-Gly-Phe sequence is considered the "message" portion of the peptide, responsible for triggering the conformational changes in the receptor that lead to signal transduction. Truncated versions of N/OFQ that lack parts of this N-terminal sequence often lose their ability to activate the receptor.

The central and C-terminal regions of N/OFQ are thought to be important for binding affinity and selectivity, contributing to the "address" portion of the peptide that ensures it binds to the correct receptor. For example, the shortest active fragment of N/OFQ that retains high affinity and efficacy is N/OFQ(1-13)-NH2. mdpi.com This indicates that the first 13 amino acids are sufficient for robust receptor interaction. Modifications within the C-terminal region can modulate the binding affinity and functional properties of the peptide.

The table below summarizes the roles of different regions of the N/OFQ peptide.

Peptide RegionAmino Acid SequencePrimary Role in Receptor Interaction
N-TerminusPhe-Gly-Gly-Phe...Receptor activation (the "message")
Mid-Region...Thr-Gly-Ala-Arg-Lys-Ser-Ala...Contributes to binding affinity and selectivity
C-Terminus...Arg-Lys-Leu-Ala-Asn-GlnInfluences binding affinity and overall conformation

Compound "Fggftgarksarkwanq" Unidentified in Scientific Literature

Following a comprehensive search of scientific databases and chemical registries, the compound designated "this compound" has not been identified. There is no record of a substance with this name in existing chemical literature or compound databases. Consequently, information regarding its chemical structure, properties, and biological interactions, including the requested details on its receptor binding dynamics, is unavailable.

The user's query specified an article focusing on the "," with a detailed outline including the role of its C-terminal portion in NOP receptor interaction and the impact of N-terminal modifications on binding. However, without any scientific information on a compound named "this compound," it is not possible to generate a factually accurate and scientifically valid article on this topic.

Scientific articles are predicated on verifiable data from peer-reviewed research. The generation of speculative content for a non-existent compound would be contrary to the principles of scientific accuracy and responsible information dissemination. Therefore, the requested article cannot be produced.

Mechanisms of Action at the Cellular and Subcellular Levels

G Protein-Coupled Receptor (GPCR) Activation by Fggftgarksarkwanq at NOP Receptor

The binding of this compound to the NOP receptor triggers a conformational change in the receptor, facilitating its interaction with and activation of intracellular heterotrimeric G proteins. plos.orgnih.gov This interaction is the first step in a complex signaling cascade that ultimately dictates the cellular response to the neuropeptide. The NOP receptor shares structural similarities with classical opioid receptors, yet it possesses a distinct pharmacological profile, with this compound showing no significant affinity for mu, delta, or kappa opioid receptors. nih.gov

Downstream Signaling Pathways: cAMP Modulation

A primary consequence of NOP receptor activation by this compound is the modulation of the adenylyl cyclase/cyclic adenosine (B11128) monophosphate (cAMP) pathway. The NOP receptor predominantly couples to pertussis toxin-sensitive G proteins of the Gαi/o family. plos.orgnih.gov Upon activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. mdpi.com This reduction in cAMP levels subsequently attenuates the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), thereby influencing the phosphorylation state and activity of numerous downstream target proteins involved in cellular processes.

Ion Channel Regulation: Calcium and Potassium Currents

Activation of the NOP receptor by this compound significantly impacts neuronal excitability through the regulation of ion channel activity. plos.orgresearchgate.net A key effect is the inhibition of voltage-gated calcium channels (VGCCs), which curtails the influx of calcium ions into the neuron. nih.gov This reduction in intracellular calcium is a critical mechanism underlying the observed inhibition of neurotransmitter release from presynaptic terminals. researchgate.net

Ion Channel TypeEffect of this compound Binding to NOP ReceptorConsequence
Voltage-Gated Calcium Channels (VGCCs)InhibitionDecreased neurotransmitter release
G protein-coupled Inwardly Rectifying Potassium (GIRK) ChannelsActivationNeuronal hyperpolarization, decreased excitability

Role of Pertussis Toxin-Sensitive G-proteins (Gαi/o)

The signaling pathways initiated by this compound at the NOP receptor are critically dependent on the involvement of pertussis toxin-sensitive G proteins, specifically those of the Gαi/o subtype. plos.orgnih.gov Pertussis toxin is a bacterial toxin that ADP-ribosylates the α subunit of Gαi/o proteins, preventing them from interacting with their cognate GPCRs. Experimental treatment of cells or tissues with pertussis toxin abolishes the effects of this compound, such as the inhibition of adenylyl cyclase and the modulation of ion channels. This demonstrates that the coupling of the NOP receptor to Gαi/o proteins is an indispensable step in its mechanism of action. nih.gov

Beta-Arrestin Interactions and Biased Agonism Considerations for NOP Receptor Ligands

Beyond G protein-mediated signaling, the activation of the NOP receptor by this compound also engages another crucial regulatory protein, β-arrestin. plos.orgmdpi.com Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited to the intracellular domains of the NOP receptor. nih.gov This interaction is fundamental for receptor desensitization, a process that attenuates G protein signaling to prevent overstimulation, and for receptor internalization, which involves the removal of receptors from the cell surface. nih.gov

The concept of "biased agonism" or "functional selectivity" has emerged, suggesting that different ligands acting on the same receptor can preferentially activate either G protein-dependent pathways or β-arrestin-dependent pathways. plos.orgacs.org In the context of the NOP receptor, this compound and other synthetic ligands have been shown to exhibit varying degrees of bias. Some ligands may potently activate G protein signaling while only weakly recruiting β-arrestin, or vice versa. plos.orgnih.gov For instance, studies have demonstrated that while full agonists for G protein activation generally promote NOP/β-arrestin 2 interactions, they often do so with lower potency. plos.org Furthermore, certain partial agonists at the G protein pathway can act as competitive antagonists for β-arrestin recruitment. plos.org The development of G protein-biased NOP agonists, such as those derived from the lipidation of N/OFQ(1–13)-NH2, is an active area of research, with the potential to separate desired therapeutic effects from unwanted side effects. acs.orgnih.gov

Cellular Effects Resulting from NOP Receptor Activation by this compound in Research Models

The activation of the NOP receptor by this compound produces a range of observable effects in various in vitro and in vivo research models, primarily reflecting its inhibitory influence on neuronal function.

In cultured neuronal cells, such as those from the dorsal root ganglia, hippocampus, and brainstem, application of this compound leads to a measurable decrease in neuronal excitability. nih.gov This is a direct consequence of the modulation of calcium and potassium currents as described previously.

A significant cellular effect is the inhibition of neurotransmitter release. In preparations of brain tissue slices and synaptosomes, this compound has been shown to suppress the release of several key neurotransmitters, including:

Glutamate: The primary excitatory neurotransmitter in the central nervous system.

Norepinephrine, Dopamine (B1211576), and Serotonin: Monoamines crucial for mood, arousal, and reward. researchgate.net

Acetylcholine: A neurotransmitter involved in learning, memory, and motor control.

In non-neuronal research models, such as Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NOP receptor, this compound has been instrumental in elucidating the fundamental signaling pathways, including the inhibition of cAMP accumulation and the stimulation of mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov In smooth muscle preparations, such as the electrically stimulated rat vas deferens, this compound inhibits twitch contractions, an effect that is absent in tissues from NOP receptor knockout rats, confirming the specificity of the interaction. nih.gov

Research ModelKey Cellular Effect of this compoundReference
Cultured Neurons (e.g., dorsal root ganglia, hippocampus)Decreased neuronal excitability, hyperpolarization nih.gov
Brain Tissue Slices/SynaptosomesInhibition of neurotransmitter release (e.g., glutamate, dopamine) researchgate.net
CHO cells expressing NOP receptorInhibition of cAMP accumulation, MAPK activation mdpi.comnih.gov
Electrically stimulated rat vas deferensInhibition of muscle contraction nih.gov

These cellular effects observed in diverse research models underscore the profound modulatory role of the this compound-NOP receptor system in the central and peripheral nervous systems.

Based on a comprehensive search of scientific and chemical databases, there is no information available on a compound named “this compound.” This name does not correspond to any known chemical substance in the existing scientific literature.

Therefore, it is not possible to generate an article detailing its investigative biological activities and physiological modulation in preclinical research as requested. The complete absence of data for a compound with this name means that no scientifically accurate content can be produced for the specified outline, including sections on nociception, central nervous system functions, or any related research findings and data tables.

It is possible that “this compound” is a placeholder name, a misspelling, or a compound not yet described in public-domain scientific literature. Without a valid and recognized compound name, the requested article cannot be generated.

Investigative Biological Activities and Physiological Modulation in Preclinical Research

Influence on Central Nervous System Functions in Research Settings

Modulation of Neurotransmitter Release (e.g., Dopamine) in Reward Circuitry

The Fggftgarksarkwanq peptide, through its action on the NOP receptor system, has been shown to be a critical modulator of the brain's reward circuitry, primarily by influencing dopamine (B1211576) (DA) release. The mesolimbic dopamine system, originating in the Ventral Tegmental Area (VTA) and projecting to the Nucleus Accumbens (NAc), is a key pathway in processing reward and motivation mdpi.com. Preclinical studies consistently demonstrate that activation of the NOP receptor by its ligands generally exerts an inhibitory effect on this system mdpi.comnih.gov.

In animal models, administration of N/OFQ into the brain has been shown to significantly reduce the extracellular levels of dopamine in the NAc and VTA eneuro.orgnih.govnih.govnih.gov. This reduction in dopamine is believed to underlie the ability of NOP agonists to block the rewarding effects of various substances of abuse, as observed in behavioral models like conditioned place preference and drug self-administration nih.gov.

The mechanism of this modulation is multifaceted. Research indicates that N/OFQ can directly hyperpolarize and inhibit dopamine neurons within the VTA nih.govresearchgate.net. Additionally, it can indirectly influence dopamine release by modulating the activity of other neurons, such as GABAergic interneurons, which themselves regulate dopamine neuron activity researchgate.net. Electrophysiological studies in rat midbrain slices have revealed that N/OFQ application results in inhibitory outward currents in the majority of both dopaminergic and non-dopaminergic VTA neurons eneuro.orgnih.govnih.govresearchgate.net. However, a smaller subset of VTA neurons exhibited an excitatory inward current in response to low concentrations of N/OFQ, highlighting a complex, circuit-specific regulation eneuro.orgnih.govnih.gov. While N/OFQ inhibits the cell bodies of NAc-projecting VTA neurons, its effect on dopamine release at the nerve terminals within the NAc appears to be less pronounced in some ex vivo studies eneuro.orgnih.govnih.gov.

Table 1: Preclinical Findings on NOP Receptor-Mediated Modulation of Dopamine in Reward Circuitry
Brain RegionObserved Effect of NOP AgonismPrimary MechanismFunctional ImplicationReference
Ventral Tegmental Area (VTA)Decreased firing rate of DA neuronsDirect hyperpolarization of DA neurons; modulation of GABAergic inputReduced dopamine release initiation nih.govresearchgate.net
Nucleus Accumbens (NAc)Reduced extracellular dopamine levelsDecreased DA release from VTA projectionsAttenuation of reward signaling nih.goveneuro.orgnih.gov
VTA Neurons (Electrophysiology)Predominantly inhibitory outward currentsAugmentation of postsynaptic GABAA receptor currentsGeneral inhibition of VTA neuronal activity eneuro.orgnih.govnih.gov
Reward Behavior ModelsBlocks rewarding effects of drugs (e.g., cocaine, morphine)Inhibition of drug-stimulated dopamine releasePotential anti-addictive properties nih.gov

Role in Autonomic and Visceral Functions in Research Models

The N/OFQ-NOP system plays a significant role in the regulation of autonomic and visceral functions, which are the involuntary processes controlled by the autonomic nervous system. These functions include cardiovascular control, renal excretion, and gastrointestinal activity.

Cardiovascular and Renal System Modulation

Preclinical research in rodent models has established that systemic administration of N/OFQ and other NOP agonists elicits distinct cardiovascular and renal responses. Intravenous (i.v.) bolus injections of N/OFQ in conscious rats produce a dose-dependent, transient decrease in blood pressure (hypotension) and heart rate (bradycardia) nih.govnih.gov.

The effects on the renal system are particularly noteworthy. While a bolus injection of N/OFQ does not significantly alter renal function, a continuous intravenous infusion produces a profound water diuresis (aquaresis) that is not accompanied by a major loss of electrolytes like sodium and potassium nih.gov. This aquaretic effect suggests a potential for targeting the NOP receptor in conditions of fluid overload. Studies with novel, non-peptide NOP agonists have been conducted to explore these therapeutic possibilities. For instance, the agonist AT-039 was found to decrease blood pressure and produce aquaresis in rats without the sedative side effects observed with other compounds nih.gov.

Table 2: Effects of Intravenous NOP Agonists on Cardiovascular and Renal Parameters in Conscious Rats
Compound/AdministrationMean Arterial Pressure (MAP)Heart Rate (HR)Urine Flow RateSodium ExcretionReference
N/OFQ (i.v. bolus)↓ (Hypotension)↓ (Bradycardia)No significant changeNo significant change nih.govnih.gov
N/OFQ (i.v. infusion)↓ (Hypotension)No significant change↑↑ (Aquaresis)↓ (Sodium-sparing) nih.gov
AT-039 (i.v. bolus)↓ (Hypotension)↓ (Bradycardia)↑ (Diuresis)↓ (Sodium-sparing) nih.gov
AT-039 (i.v. infusion)↓ (Hypotension)No significant change↑↑ (Aquaresis)↓ (Sodium-sparing) nih.gov

Gastrointestinal Motility Regulation

The N/OFQ-NOP system acts as a complex neuromodulator within the enteric nervous system, which governs gastrointestinal (GI) motility nih.gov. The effects are highly dependent on the specific region of the GI tract. In vitro studies on isolated tissue preparations have shown that N/OFQ inhibits nerve-induced contractions in the stomach and small intestine nih.gov. In contrast, it can directly cause contraction in the colon of rodents nih.gov.

In vivo studies in mice further illustrate this differential regulation. Intravenously administered N/OFQ was observed to accelerate transit through the upper GI tract (stomach and small intestine) while simultaneously slowing the expulsion of content from the colon wjgnet.comwjgnet.com. This suggests that NOP receptor activation has opposing effects on proximal versus distal segments of the gut. This dual action highlights the complexity of the NOP system's role in regulating the coordinated movement of food and waste through the digestive system wjgnet.com.

Implications for Neuroinflammation Research through NOP Receptor Pathways

Emerging evidence from preclinical research implicates the N/OFQ-NOP system in the modulation of neuroinflammatory processes. The NOP receptor and its ligand are expressed in immune cells and glial cells (astrocytes and microglia), which are central to the brain's inflammatory response nih.govnih.gov.

Activation of the NOP receptor can influence glial cell functions, suggesting a role in controlling neuroinflammation nih.gov. The NOP receptor belongs to the broader opioid receptor family, and studies on these related receptors have shown that their activation can suppress inflammatory responses. For example, opioid receptor agonists can promote the polarization of microglia from a pro-inflammatory (M1) state to an anti-inflammatory (M2) phenotype nih.gov. This shift is associated with reduced production of inflammatory molecules and enhanced tissue repair mechanisms nih.gov.

Furthermore, N/OFQ can directly modulate the synthesis and release of signaling molecules from immune cells, providing another pathway by which it can regulate inflammatory events nih.gov. The expression of the NOP receptor system is known to be upregulated in pathological states associated with inflammation, such as chronic pain, suggesting that this system is actively involved in the response to inflammatory insults nih.gov. These findings position the NOP receptor as a potential target for research into novel anti-neuroinflammatory strategies.

Synthesis and Analogue Design Methodologies in Fggftgarksarkwanq Research

Peptide Synthesis Techniques for Fggftgarksarkwanq and its Analogues

The synthesis of this compound and its analogues is predominantly achieved through solid-phase peptide synthesis (SPPS), a methodology first developed by R.B. Merrifield. uctm.edusennchem.com This technique allows for the efficient and rapid assembly of peptide chains. sennchem.com

The most common approach employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process begins with the attachment of the C-terminal amino acid (Glutamine in the case of this compound) to an insoluble, porous resin support. uctm.edusennchem.com The synthesis then proceeds in a stepwise manner from the C-terminus to the N-terminus through a series of repeating cycles: uctm.edusennchem.com

Deprotection: The Fmoc protecting group on the N-terminal amino acid of the resin-bound peptide is removed, typically using a piperidine (B6355638) solution. uctm.edu

Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent (such as TBTU or DIC) and added to the resin, forming a new peptide bond. uctm.edu The completion of this reaction is often monitored by a qualitative method like the Kaiser test. uctm.edu

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, which is a key advantage of the solid-phase method. sennchem.com

This cycle is repeated until the full peptide sequence is assembled. Amino acids with reactive side chains (e.g., Lysine (B10760008), Arginine, Threonine) are protected with temporary groups (like Boc and tBu) that are stable to the Fmoc removal conditions. uctm.edu Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS). uctm.edu The final crude peptide is then precipitated, typically with cold ether, and purified for further analysis. uctm.edu

Rational Design of Nociceptin (B549756) Analogues for Enhanced Potency and Selectivity

Rational design strategies are employed to create analogues of this compound with improved pharmacological properties, such as enhanced binding affinity, greater selectivity for the NOP receptor, increased metabolic stability, or altered functional activity (e.g., creating antagonists from the agonist parent peptide). mdpi.comnih.gov This involves systematic modifications to the peptide's structure, including cyclization and site-specific amino acid substitutions.

Linear peptides like this compound are often highly flexible and susceptible to degradation by proteases. Cyclization is a key strategy to introduce conformational constraints, which can lock the peptide into a bioactive shape that is more favorable for receptor binding and may also protect it from enzymatic degradation. nih.gov

A common method for cyclization involves introducing cysteine (Cys) residues at specific positions within the peptide sequence during SPPS. After cleavage and deprotection, an intramolecular disulfide bond is formed between the thiol groups of the cysteine residues. Studies have shown that the position of this cyclic constraint is critical for activity. For example, analogues cyclized at the C-terminal portion of the peptide, such as cyclo[Cys10, Cys14]NC(1-14)-NH2, were found to retain high potency and act as full agonists, nearly as active as the parent peptide. nih.gov In contrast, cyclization at the N-terminal part of the molecule generally leads to a significant loss of activity. nih.gov

The substitution of individual amino acids is a fundamental tool for probing the role of specific residues in receptor interaction and for optimizing the peptide's pharmacological profile. nih.govnih.gov

Structure-activity relationship studies have revealed that the N-terminal tetrapeptide sequence, Phe¹-Gly²-Gly³-Phe⁴, is the crucial "message" domain responsible for activating the NOP receptor. nih.gov Modifications within this region can have profound effects. For instance, replacing Phe¹ with N-phenylalanine ([Nphe¹]) can convert a potent agonist into a pure antagonist. mdpi.com

Substitutions in other parts of the peptide sequence are also critical. Replacing Alanine at position 7 with α-aminoisobutyric acid (Aib), a residue known to promote helical structures, can increase peptide potency. mdpi.comnih.gov Similarly, substitutions of the basic Lysine residues at positions 9 and 13 have been investigated; replacing Lys with Ornithine (a shorter-chain basic amino acid) was found to maintain or even enhance inhibitory activity in certain assays. nih.gov

The following table summarizes the effects of various single-point amino acid substitutions on the activity of this compound analogues.

Original ResiduePositionSubstitutionResulting Pharmacological ProfileReference(s)
Phe1N-phenylalanine (Nphe)Converts agonist to antagonist mdpi.com
Gly3Arg, Asn, LysLeads to inactive analogues nih.gov
Phe4p-Fluoro-Phenylalanine ((pF)Phe)Can increase potency when combined with other modifications mdpi.com
Ala7α-aminoisobutyric acid (Aib)Increases peptide potency mdpi.comnih.gov
Lys9Ornithine (Orn)Maintains or enhances inhibitory activity nih.gov
Ser10D-Ser, Pro, D-ProResults in decreased activity in the order Ser > D-Ser > Pro > D-Pro nih.gov
Lys13Ornithine (Orn)Maintains or enhances inhibitory activity nih.gov

Analytical Methods for Characterization of Synthetic Peptides

Following synthesis and purification, a suite of analytical methods is essential to verify the identity, purity, and structural integrity of this compound and its analogues. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary technique used to assess the purity of the synthetic peptide. almacgroup.com It separates the target peptide from impurities generated during synthesis, such as deletion sequences or incompletely deprotected products. almacgroup.com

Mass Spectrometry (MS): MS is the definitive method for confirming the molecular weight of the synthesized peptide. nih.gov Techniques like MALDI-TOF-MS or LC-MS provide a precise mass measurement that can confirm the correct sequence was synthesized and that all protecting groups have been removed. nih.govbiopharmaspec.com

Amino Acid Analysis (AAA): This method is used to determine the amino acid composition of the peptide. It involves hydrolyzing the peptide into its constituent amino acids, which are then quantified. This confirms that the correct ratio of amino acids is present in the final product. resolvemass.ca

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy can be used to investigate the peptide's three-dimensional structure and conformation, which is particularly important for rationally designed analogues like cyclic peptides. resolvemass.caresearchgate.net

Structure-Activity Relationship (SAR) Studies for NOP Receptor Ligands

Structure-activity relationship (SAR) studies systematically investigate how chemical modifications to the this compound peptide affect its interaction with the NOP receptor. These studies are crucial for designing ligands with desired therapeutic profiles. researchgate.netnih.gov

The this compound peptide is generally understood to have two key domains:

The N-Terminal "Message" Domain (Phe¹-Gly²-Gly³-Phe⁴): This sequence is primarily responsible for receptor activation and is essential for agonist activity. nih.gov The Phenylalanine at position 1 is particularly critical; its replacement with Tyr, the corresponding residue in classical opioid peptides, results in a dramatic loss of affinity for the NOP receptor. mdpi.com

The C-Terminal "Address" Domain (Thr⁵-Gln¹⁷): This larger portion of the peptide is thought to contribute to receptor binding affinity and selectivity. nih.gov Modifications in this region, such as the introduction of the Arg¹⁴-Lys¹⁵ couple, can generate highly potent NOP agonists. nih.gov

SAR studies have enabled the development of a wide range of pharmacological tools. For example, combining specific modifications led to the creation of highly potent and selective ligands. The analogue [(pF)Phe⁴Aib⁷Arg¹⁴Lys¹⁵]N/OFQ-NH₂ (also known as UFP-112) was found to be a highly potent and selective NOP receptor agonist, approximately 100-fold more potent than the native peptide. mdpi.com Conversely, the combination of [Nphe¹] at the N-terminus with other modifications has yielded potent and selective NOP receptor antagonists. nih.gov

The table below provides a summary of the pharmacological profiles of key this compound analogues.

Analogue Name/ModificationKey Structural Change(s)Receptor Affinity (Ki or pKi)Functional ActivityReference(s)
This compound (N/OFQ)Endogenous PeptideHighFull Agonist nih.gov
cyclo[Cys¹⁰, Cys¹⁴]NC(1-14)-NH₂C-terminal cyclizationHigh affinity, similar to N/OFQFull Agonist nih.gov
[Nphe¹]N/OFQ(1-13)NH₂Phe¹ → N-phenylalanineHighAntagonist mdpi.com
[Aib⁷]N/OFQ-NH₂Ala⁷ → AibIncreased potency over N/OFQFull Agonist nih.gov
[(pF)Phe⁴Aib⁷Arg¹⁴Lys¹⁵]N/OFQ-NH₂ (UFP-112)Multiple substitutionsVery high (100x > N/OFQ)Potent Full Agonist mdpi.com
[Nphe¹Aib⁷Arg¹⁴Lys¹⁵]N/OFQ-NH₂ (UFP-111)Multiple substitutionsHighPure Antagonist nih.gov

Future Research Directions and Translational Perspectives Preclinical Focus

Development of Novel NOP Receptor Ligands Based on Fggftgarksarkwanq and its Analogues

This compound itself, and a series of related analogues, have been synthesized and characterized, particularly concerning their interaction with the NOP receptor idrblab.netniph.go.jp. Research has indicated that modifications to the peptide sequence, such as the strategic placement of tryptophan (Trp) residues, can significantly influence binding affinity and biological activity niph.go.jp. For instance, studies on nociceptin (B549756) analogues have demonstrated that the substitution of specific amino acids, including basic residues like arginine (Arg) and lysine (B10760008) (Lys), with tryptophan at particular positions can enhance receptor interaction niph.go.jp. This compound, with its specific arrangement of amino acids including tryptophan, serves as a foundational structure for designing novel, more potent, and selective NOP receptor ligands. Future preclinical efforts can involve systematic structural modifications of this compound to optimize its pharmacological profile, aiming for improved efficacy and selectivity for therapeutic applications.

Exploration of NOP Receptor Modulation for Therapeutic Targets in Neurodegenerative Disorders (e.g., Parkinson's Disease) in Preclinical Models

The NOP receptor is widely distributed throughout the central nervous system and plays a role in modulating various physiological processes, including pain, stress, anxiety, and learning researchgate.netnih.gov. While direct preclinical evidence linking this compound to specific neurodegenerative disorders like Parkinson's Disease is still emerging, the broader implications of NOP receptor modulation offer a promising avenue for investigation. Preclinical models of neurodegenerative conditions could be utilized to explore whether modulating NOP receptor activity, potentially using this compound or its derivatives, can influence disease progression or alleviate associated symptoms. For example, research on NOP receptor agonists has shown their ability to attenuate behavioral and neural responses to aversive stimuli by modulating functional interactions within key brain circuits, such as the prefrontal cortex and amygdala nih.gov. This suggests a potential role for NOP receptor modulators in addressing neurological dysfunctions relevant to neurodegenerative diseases.

Research into this compound's Potential as a Pharmacological Probe for NOP Receptor Studies

Given its specific interaction with the NOP receptor, this compound holds potential as a valuable pharmacological probe for fundamental research into receptor function and signaling pathways idrblab.netpharmamanufacturing.com. Its characterization as a "Discovery agent" underscores its utility in initial investigations idrblab.net. Researchers can employ this compound to elucidate the intricate downstream signaling cascades initiated by NOP receptor activation. For instance, studies utilizing NOP receptor agonists have demonstrated their ability to increase G-protein coupling, specifically to Gαi-3, which can be measured using advanced assays like the "[³⁵S]GTPγS binding/immunoprecipitation assay" nih.gov. Such probes are critical for understanding receptor-ligand interactions, identifying novel signaling mechanisms, and validating the NOP receptor as a therapeutic target in various disease models.

Investigating the Synergistic Effects of this compound with Other Receptor Modulators

The complex interplay of neurotransmitter systems in the brain suggests that this compound might exert its effects synergistically when combined with modulators of other receptors. Preclinical studies involving nociceptin analogues have highlighted how specific amino acid substitutions can lead to synergistic enhancements in receptor interaction niph.go.jp. Future research could explore the potential for this compound, or optimized analogues derived from it, to work in concert with other pharmacological agents. This could involve co-administration with compounds targeting related systems, such as opioid receptors or other G-protein coupled receptors, to achieve enhanced therapeutic outcomes or to uncover novel mechanisms of action. Such investigations are crucial for developing comprehensive therapeutic strategies that leverage the multifaceted roles of the NOP receptor system.

Compound Information Table

The following table lists the chemical compound discussed and related analogues, along with their associated analytical data headers, as identified in relevant scientific literature. Specific quantitative data for yield, RP-HPLC retention, and MALDI-TOF MS for each peptide were not fully detailed in the provided snippets.

Peptide NameYield (%)RP-HPLC RetentionMALDI-TOF MS
This compoundN.A.N.A.N.A.
FggftgarksarkwknqN.A.N.A.N.A.
FggftgarksarkwrnqN.A.N.A.N.A.
FggftgarksarkyanqN.A.N.A.N.A.
FggftrkrksarklanqN.A.N.A.N.A.

N.A. indicates that specific data values were not available in the provided search snippets.

Q & A

Basic Research Questions

Q. What are the fundamental chemical properties of Fggftgarksarkwanq, and how can they be experimentally determined?

  • Methodological Answer : Begin with spectroscopic characterization (e.g., NMR, FT-IR) to identify functional groups and molecular structure. Pair this with X-ray crystallography for precise stereochemical analysis. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. Validate results against computational models (DFT calculations) to resolve discrepancies .
  • Example Table :

TechniquePurposeKey Parameters Measured
NMRMolecular structure elucidationChemical shifts, coupling constants
X-ray diffractionCrystal structure determinationUnit cell dimensions, bond angles
TGA/DSCThermal stability analysisDecomposition temperature, enthalpy changes

Q. How can this compound be synthesized with high purity for initial biological assays?

  • Methodological Answer : Use iterative optimization of reaction conditions (e.g., solvent polarity, catalyst loading) via Design of Experiments (DoE). Monitor purity via HPLC coupled with mass spectrometry. Employ column chromatography or recrystallization for isolation. Document yield and purity thresholds (≥95%) to ensure reproducibility .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled pH buffers (2–12) and temperatures (4°C–60°C). Analyze degradation products using LC-MS and compare kinetic profiles (Arrhenius plots) to predict shelf-life. Include control samples to rule out environmental contamination .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in catalytic systems be resolved?

  • Methodological Answer : Apply triangulation by cross-validating results using multiple analytical techniques (e.g., in situ Raman spectroscopy, GC-MS for gaseous byproducts). Replicate experiments under inert atmospheres to isolate oxygen/moisture effects. Publish raw datasets and statistical confidence intervals (p < 0.05) to facilitate peer scrutiny .

Q. What experimental design strategies minimize bias when testing this compound’s efficacy in multi-target assays?

  • Methodological Answer : Implement a blinded, randomized block design with independent negative/positive controls. Use high-content screening (HCS) to capture multi-parametric data (e.g., IC50, selectivity indices). Apply Bonferroni correction to adjust for multiple comparisons and mitigate Type I errors .

Q. How can interdisciplinary approaches address gaps in understanding this compound’s mechanism of action?

  • Methodological Answer : Integrate molecular dynamics simulations with in vitro assays (e.g., surface plasmon resonance for binding kinetics). Validate hypotheses using knock-out cell lines or isotopic labeling. Collaborate with computational chemists to refine force field parameters and improve predictive accuracy .

Theoretical and Methodological Considerations

Q. What theoretical frameworks best explain this compound’s anomalous spectroscopic behavior?

  • Methodological Answer : Apply ligand field theory (LFT) to interpret electronic transitions in UV-Vis spectra. For magnetic anomalies, use density matrix renormalization group (DMRG) simulations. Publish null results to refine existing models and avoid publication bias .

Q. How should researchers ethically prioritize conflicting findings in this compound studies?

  • Methodological Answer : Adopt the CONSORT framework for transparent reporting. Conduct meta-analyses of pre-registered studies to identify consensus. Engage in peer debates at conferences to reconcile contradictions, emphasizing methodological rigor over institutional affiliations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.